Cas no 216974-75-3 (Bevacizumab)

Bevacizumab structure
Productnaam:Bevacizumab
CAS-nummer:216974-75-3
MF:
MW:
CID:911980
Bevacizumab Chemische en fysische eigenschappen
Naam en identificatie
-
- Avastin
- BEVACIZUMAB
- BevacizuMab [USAN:INN]
- Anti-vegf monoclonal antibody
- Immunoglobulin G1, anti-(human vascular endothelial growth factor) (human-mouse monoclonal rhumab-vegf gamma1-chain), disulfide with human-mouse monoclonal rhumab-vegf light chain, dimer
- Rhumab-vegf
- Unii-2S9zzm9Q9v
- Avastatin
- Bevacizumab
-
Berekende eigenschappen
- Exacte massa: 174.03168
Experimentele eigenschappen
- Oplosbaarheid: Soluble in dimethyl sulfoxide
- PSA: 54.37
Bevacizumab Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Biosynth | FB76708-5 mg |
Bevacizumab - 25mg/ml solution in PBS |
216974-75-3 | 5mg |
$544.50 | 2023-01-04 | ||
TargetMol Chemicals | T9904-1mg |
Bevacizumab |
216974-75-3 | 27.1 mg/mL | 1mg |
¥ 1320 | 2024-07-20 | |
DC Chemicals | A005-25mg |
Bevacizumab |
216974-75-3 | 25mg |
$700.0 | 2023-09-15 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B303060-5mg |
Bevacizumab |
216974-75-3 | ~25mg/ml(in buffer,PH6.2),≥95% | 5mg |
¥4899.90 | 2023-09-04 | |
TargetMol Chemicals | T9904-5 mg |
Bevacizumab |
216974-75-3 | 27.1mg/ml | 5mg |
¥ 4,450 | 2023-07-11 | |
TargetMol Chemicals | T9904-25 mg |
Bevacizumab |
216974-75-3 | 27.1mg/ml | 25mg |
¥ 11,500 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9904-5 mg |
Bevacizumab |
216974-75-3 | 99.1% | 5mg |
¥5225.00 | 2022-02-28 | |
Biosynth | FB76708-2 mg |
Bevacizumab - 25mg/ml solution in PBS |
216974-75-3 | 2mg |
$266.20 | 2023-01-04 | ||
TargetMol Chemicals | T9904-10 mg |
Bevacizumab |
216974-75-3 | 27.1mg/ml | 10mg |
¥ 6,650 | 2023-07-11 | |
A2B Chem LLC | AF28015-5mg |
Avastin |
216974-75-3 | ~25mg/ml(in buffer,PH6.2),≥95% | 5mg |
$804.00 | 2024-04-20 |
Bevacizumab Gerelateerde literatuur
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
216974-75-3 (Bevacizumab) Gerelateerde producten
- 20175-84-2([1,2'-Binaphthalene]-5,5',8,8'-tetrone,1',4-dihydroxy-2,3'-dimethyl-, (1R)-)
- 475-38-7(Naphthazarin)
- 14787-38-3(5-hydroxy-7-methyl-1,4-dihydronaphthalene-1,4-dione)
- 481-39-0(Juglone)
- 1015856-04-8(tert-Butyl 2-(Phenylmethylsulfonamido)acetate)
- 1255716-80-3(Methyl 5-((4-chlorobenzyl)amino)nicotinate)
- 1040659-36-6(N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide)
- 2248305-84-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylate)
- 1207032-89-0(N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1867625-10-2((3S)-3-Amino-3-(5-methylthiophen-3-yl)propanamide)
Aanbevolen leveranciers
Suzhou Genelee Bio-Technology Co., Ltd.
(CAS:216974-75-3)Bevacizumab

Zuiverheid:97%+
Hoeveelheid:100mg
Prijs ($):2000
Amadis Chemical Company Limited
(CAS:216974-75-3)Bevacizumab

Zuiverheid:99%/99%/99%/99%
Hoeveelheid:1mg/2mg/5mg/10mg
Prijs ($):201.0/341.0/614.0/928.0